molecular formula C13H19NS B7997278 3-((2-Methylpiperidin-1-yl)methyl)benzenethiol

3-((2-Methylpiperidin-1-yl)methyl)benzenethiol

Cat. No.: B7997278
M. Wt: 221.36 g/mol
InChI Key: VJADLGKHEQTUIK-UHFFFAOYSA-N
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Description

3-((2-Methylpiperidin-1-yl)methyl)benzenethiol is an organic compound that features a piperidine ring substituted with a methyl group and a benzenethiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methylpiperidin-1-yl)methyl)benzenethiol typically involves the reaction of 2-methylpiperidine with benzyl chloride, followed by thiolation. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Step 1: 2-Methylpiperidine reacts with benzyl chloride in the presence of a base to form the intermediate 3-((2-Methylpiperidin-1-yl)methyl)benzyl chloride.

    Step 2: The intermediate is then treated with a thiolating agent such as sodium hydrosulfide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((2-Methylpiperidin-1-yl)methyl)benzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The benzenethiol moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted benzenethiol derivatives.

Scientific Research Applications

3-((2-Methylpiperidin-1-yl)methyl)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-Methylpiperidin-1-yl)methyl)benzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzenethiol moiety can interact with biological macromolecules, potentially leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-((2-Methylpiperidin-1-yl)methyl)benzyl alcohol: Similar structure but with an alcohol group instead of a thiol group.

    3-((2-Methylpiperidin-1-yl)methyl)benzaldehyde: Contains an aldehyde group instead of a thiol group.

    3-((2-Methylpiperidin-1-yl)methyl)benzoic acid: Features a carboxylic acid group instead of a thiol group.

Uniqueness

3-((2-Methylpiperidin-1-yl)methyl)benzenethiol is unique due to the presence of both a piperidine ring and a benzenethiol moiety, which confer distinct chemical and biological properties. The thiol group, in particular, allows for specific interactions and reactions that are not possible with the alcohol, aldehyde, or carboxylic acid analogs.

Properties

IUPAC Name

3-[(2-methylpiperidin-1-yl)methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-11-5-2-3-8-14(11)10-12-6-4-7-13(15)9-12/h4,6-7,9,11,15H,2-3,5,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJADLGKHEQTUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC(=CC=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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